

experimental protocol for 3-Fluoro-4-morpholinobenzoic acid synthesis

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Compound of Interest

Compound Name: 3-Fluoro-4-morpholinobenzoic acid

Cat. No.: B1354835

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An In-Depth Technical Guide to the Synthesis of 3-Fluoro-4-morpholinobenzoic Acid

For researchers, medicinal chemists, and professionals in drug development, the ability to synthesize novel molecular scaffolds with precision and efficiency is paramount. **3-Fluoro-4-morpholinobenzoic acid** is a valuable building block in the synthesis of various biologically active compounds, including potential anticancer and antimicrobial agents.^[1] Its structure, featuring a fluorine atom, a morpholine moiety, and a carboxylic acid group, offers multiple points for further chemical modification.

This application note provides a detailed, field-proven experimental protocol for the synthesis of **3-Fluoro-4-morpholinobenzoic acid**. The narrative emphasizes the causality behind experimental choices, ensuring that researchers can not only replicate the procedure but also understand the underlying chemical principles.

Synthetic Strategy: Nucleophilic Aromatic Substitution (SNAr)

The most direct and efficient route to synthesize **3-Fluoro-4-morpholinobenzoic acid** is through a nucleophilic aromatic substitution (SNAr) reaction. This method involves the reaction of a suitably activated aromatic precursor, 3-fluoro-4-nitrobenzoic acid, with morpholine. The electron-withdrawing nitro group at the para position strongly activates the C-F bond at the meta position towards nucleophilic attack by morpholine.^{[2][3]}

Materials and Reagents

Reagent/Material	Chemical Formula	Molar Mass (g/mol)	Quantity	Purity	Supplier
3-Fluoro-4-nitrobenzoic acid	C ₇ H ₄ FNO ₄	185.11	10.0 g (54.0 mmol)	>98%	e.g., Sigma-Aldrich, Alfa Aesar
Morpholine	C ₄ H ₉ NO	87.12	23.5 mL (270 mmol, 5.0 eq)	>99%	e.g., Sigma-Aldrich, Acros Organics
Dimethyl sulfoxide (DMSO)	C ₂ H ₆ OS	78.13	100 mL	Anhydrous	e.g., Fisher Scientific
Hydrochloric acid (HCl)	HCl	36.46	As needed	2 M (aq)	
Deionized water	H ₂ O	18.02	As needed		
Ethyl acetate	C ₄ H ₈ O ₂	88.11	As needed	ACS Grade	
Anhydrous sodium sulfate	Na ₂ SO ₄	142.04	As needed	Granular	

Equipment

- Three-neck round-bottom flask (250 mL)
- Reflux condenser
- Magnetic stirrer with heating plate
- Thermometer
- Dropping funnel

- Buchner funnel and flask
- Standard laboratory glassware
- Rotary evaporator
- pH paper or pH meter

Experimental Protocol

Step 1: Reaction Setup and Nucleophilic Aromatic Substitution

- In a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and thermometer, add 3-fluoro-4-nitrobenzoic acid (10.0 g, 54.0 mmol).
- Add anhydrous dimethyl sulfoxide (DMSO, 100 mL) to the flask and stir the mixture until the solid is fully dissolved.
- Slowly add morpholine (23.5 mL, 270 mmol, 5.0 equivalents) to the solution at room temperature. The large excess of morpholine acts as both the nucleophile and the base to neutralize the HF formed during the reaction.
- Heat the reaction mixture to 120 °C and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate:hexanes (1:1). The disappearance of the starting material (3-fluoro-4-nitrobenzoic acid) indicates the completion of the reaction.

Step 2: Work-up and Isolation of the Crude Product

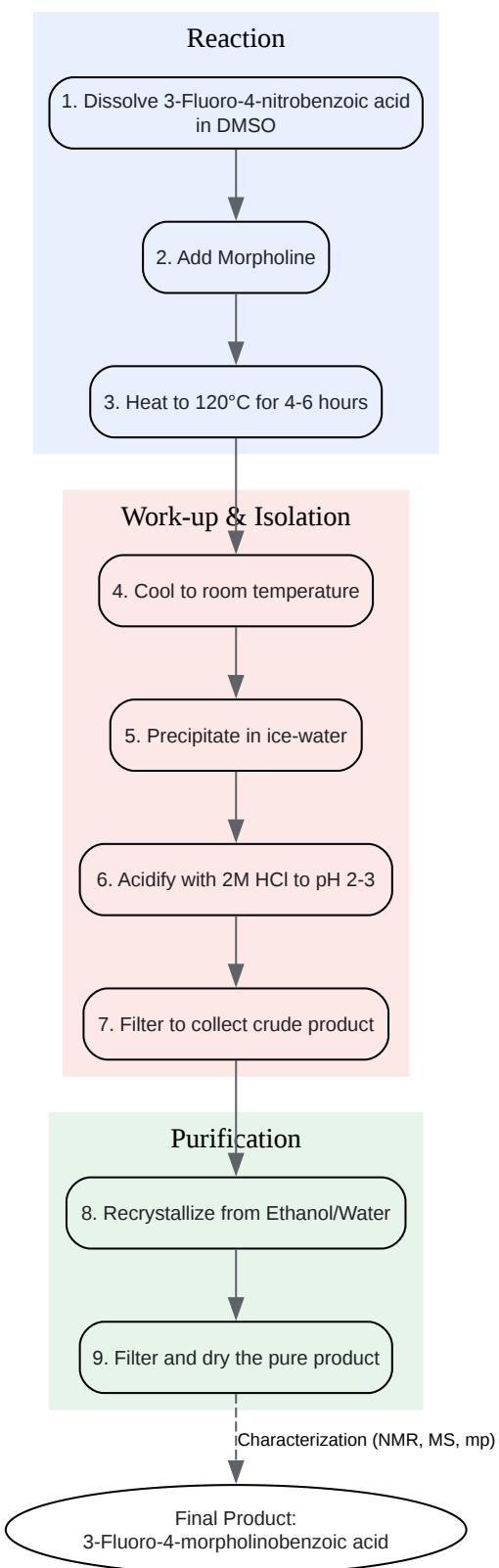
- After the reaction is complete, allow the mixture to cool to room temperature.
- Pour the reaction mixture into a beaker containing 500 mL of ice-cold deionized water. This will precipitate the crude product.
- Acidify the aqueous solution to a pH of approximately 2-3 by the slow addition of 2 M hydrochloric acid. This step is crucial to protonate the carboxylate and ensure the precipitation of the carboxylic acid.

- Stir the resulting suspension for 30 minutes to allow for complete precipitation.
- Collect the precipitated solid by vacuum filtration using a Buchner funnel.
- Wash the solid with copious amounts of deionized water to remove any remaining DMSO and morpholine hydrochloride.

Step 3: Purification

- The crude product can be purified by recrystallization. A suitable solvent system is an ethanol/water mixture.
- Dissolve the crude solid in a minimal amount of hot ethanol.
- Slowly add hot deionized water until the solution becomes slightly turbid.
- Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
- Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water, and dry under vacuum to yield pure **3-Fluoro-4-morpholinobenzoic acid**.

Experimental Workflow

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